Praseodymium trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid-State Ionic Conductors

PrF₃ possesses high ionic conductivity, meaning it allows efficient movement of ions within its solid structure. This property makes it a promising candidate for solid-state electrolytes in various applications, including:

- Solid-state batteries: PrF₃-based electrolytes offer several advantages over traditional liquid electrolytes, such as improved safety, higher energy density, and wider operating temperature range. Research is ongoing to develop practical solid-state batteries utilizing PrF₃ for electric vehicles and other applications [].

- Fuel cells: PrF₃ can potentially be used as an electrolyte in solid-state fuel cells, offering advantages like higher efficiency and compactness compared to conventional fuel cells [].

[Image of Solid-state battery][Image of Fuel cell]

Upconversion Materials

PrF₃ exhibits upconversion luminescence, a phenomenon where it absorbs low-energy photons (like infrared) and re-emits them as higher-energy photons (like visible light). This property makes it valuable for various research areas, including:

- Bioimaging: Upconversion nanoparticles containing PrF₃ can be used for bioimaging applications due to their deep tissue penetration capability and minimal photobleaching [].

- Solar cells: PrF₃-based materials are being investigated for their potential to improve the efficiency of solar cells by converting low-energy sunlight into usable higher-energy photons [].

[Image of Upconversion luminescence]

Other Research Applications

PrF₃ is also being explored for various other scientific research applications, including:

- Lasers: Doping PrF₃ with other elements can create laser materials with unique properties, potentially applicable in various fields like spectroscopy and material processing [].

- Magneto-optical materials: PrF₃ exhibits interesting magneto-optical properties, making it a potential candidate for research in areas like optical data storage and magnetic recording [].

Praseodymium trifluoride, with the chemical formula PrF₃, is an inorganic compound belonging to the group of rare earth metal fluorides. It is characterized by its pale green crystalline form and is classified under the trigonal or hexagonal crystal system. The compound exhibits hygroscopic properties and is insoluble in water, making it stable under various conditions. The molecular weight of praseodymium trifluoride is approximately 197.9 g/mol, and it has a melting point of around 1395 °C .

Additionally, praseodymium trifluoride can be obtained from the reaction of praseodymium oxide with sulfur hexafluoride at elevated temperatures (584 °C) or through interactions with halogens such as bromine trifluoride . The interaction of praseodymium metal with fluorine gas also yields praseodymium trifluoride:

The primary methods for synthesizing praseodymium trifluoride include:

- Reaction with Sodium Fluoride: Combining praseodymium(III) nitrate and sodium fluoride.

- Thermal Reaction: Reacting praseodymium oxide with sulfur hexafluoride at high temperatures.

- Halogen Reaction: Utilizing bromine trifluoride or chlorine trifluoride in reactions involving praseodymium oxides.

These methods yield praseodymium trifluoride in various forms and purities, depending on the specific conditions employed during synthesis .

Praseodymium trifluoride finds applications primarily in the field of materials science. Its notable uses include:

- Doping Material: It serves as a doping agent in laser crystals, enhancing their optical properties.

- Catalysts: Its unique chemical properties make it suitable for use in various catalytic processes.

- Ceramics and Glasses: Incorporated into ceramic materials for improved thermal stability and optical characteristics.

These applications leverage the compound's stability and unique electronic properties associated with rare earth elements .

Research into the interactions of praseodymium trifluoride has focused on its electrochemical behavior, particularly in molten salt systems such as lithium fluoride-calcium fluoride mixtures. These studies aim to understand the compound's stability and reactivity under different conditions, which could inform its potential applications in energy storage technologies and other advanced materials .

Praseodymium trifluoride shares similarities with other rare earth metal fluorides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) fluoride | CeF₃ | Commonly used in optics; more soluble than PrF₃ |

| Neodymium(III) fluoride | NdF₃ | Exhibits strong magnetic properties |

| Samarium(III) fluoride | SmF₃ | Known for its use in magnets |

| Lanthanum(III) fluoride | LaF₃ | Often used in phosphors; higher solubility |

Praseodymium trifluoride is unique due to its specific crystal structure and lower solubility compared to some of its counterparts, making it particularly useful for specialized applications like laser technology .

Hydrothermal Synthesis Techniques for PrF₃ Nanoparticles

Hydrothermal methods enable precise control over PrF₃ nanoparticle morphology. A microwave-assisted hydrothermal approach using Pr(NO₃)₃ and NH₄F precursors at 180°C produces hollow nanoparticles with diameters of 15–25 nm. The reaction:

$$

\text{Pr(NO}3\text{)}3 + 3\text{NH}4\text{F} \rightarrow \text{PrF}3 + 3\text{NH}4\text{NO}3

$$

yields particles with a tricapped trigonal prismatic geometry, as confirmed by high-resolution TEM. Adjusting hydrothermal duration from 1–6 hours linearly increases particle size (~10 nm/hour). Dopants like Er³⁺ or Yb³⁺ introduced during synthesis enhance upconversion luminescence, critical for biomedical imaging.

Table 1: Hydrothermal synthesis parameters and nanoparticle properties

| Precursor System | Temperature (°C) | Time (h) | Particle Size (nm) | Application |

|---|---|---|---|---|

| PrCl₃ + NaF | 200 | 4 | 20–30 | Optics |

| Pr(NO₃)₃ + NH₄F | 180 | 6 | 25–35 | Catalysis |

Solid-State Fluorination Routes Using Rare Earth Oxides

High-temperature fluorination of praseodymium oxides (Pr₆O₁₁, Pr₂O₃) with F₂ gas achieves >99% conversion efficiency. At 584°C, Pr₆O₁₁ reacts with SF₆:

$$

\text{Pr}6\text{O}{11} + 18\text{SF}6 \rightarrow 6\text{PrF}3 + 11\text{O}2 + 18\text{SF}4

$$

producing phase-pure PrF₃ with oxygen content <0.67 wt.%. Chlorine trifluoride (ClF₃) fluorination at 240°C completes within 12 minutes, ideal for industrial-scale production. Challenges include managing hygroscopicity and preventing oxyfluoride (PrOF) byproducts.

Table 2: Fluorination efficiency of Pr oxides

| Oxide | Fluorinating Agent | Temperature (°C) | Reaction Time | Purity (%) |

|---|---|---|---|---|

| Pr₆O₁₁ | F₂ | 584 | 2 h | 99.8 |

| Pr₂O₃ | ClF₃ | 240 | 12 min | 98.5 |

Molten Salt Electrochemical Deposition Strategies

Electrodeposition in LiF-PrF₃-Pr₆O₁₁ melts at 1,050°C enables direct Pr metal recovery. Cyclic voltammetry in 45.5 wt.% NdF₃–45.5 wt.% PrF₃–9 wt.% LiF reveals:

Optimizing Pr₆O₁₁ concentration to 4 wt.% increases deposition rate by 40% while minimizing anode PFC emissions. Post-deposition XRD confirms metallic Pr with lattice constants a = 3.67 Å, c = 5.89 Å.

Table 3: Electrolyte compositions for Pr deposition

| Electrolyte System | Temperature (°C) | Current Efficiency (%) | Metal Purity (%) |

|---|---|---|---|

| LiF-PrF₃-Pr₆O₁₁ (4 wt.%) | 1,050 | 78.5 | 99.3 |

| LiF-BeF₂-PrF₃ (1:2:1 molar) | 750 | 65.2 | 97.8 |

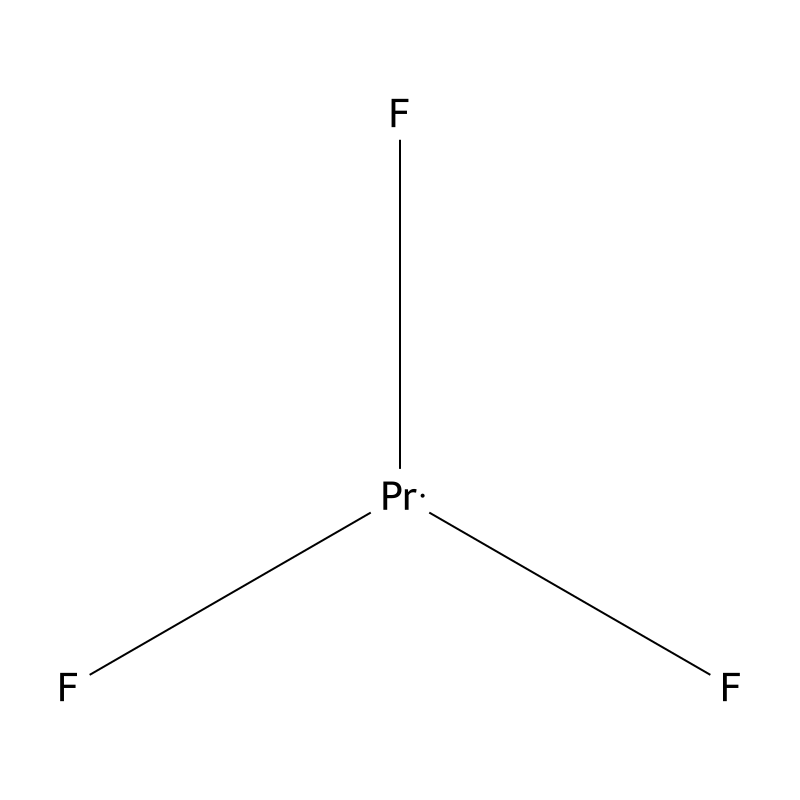

Praseodymium trifluoride crystallizes in the trigonal crystal system with space group P-3c1 (No. 165), as confirmed by high-resolution X-ray diffraction studies [2]. The three-dimensional framework consists of Pr³⁺ ions occupying Wyckoff position 2b, each coordinated by nine fluoride anions arranged in a tricapped trigonal prismatic geometry [1] [2]. This configuration contrasts with the eight-coordinate structures observed in lighter lanthanide fluorides like LaF₃, highlighting the lanthanide contraction effect on ionic radii.

The unit cell parameters for PrF₃ have been precisely determined through Rietveld refinement of synchrotron data:

$$ a = 6.97 \, \text{Å}, \, c = 7.21 \, \text{Å}, \, \alpha = \beta = 90^\circ, \, \gamma = 120^\circ $$

Pr³⁺-F⁻ bond distances exhibit significant variation (2.40–2.60 Å) due to the three distinct fluoride sites in the structure [2]. The longest bonds correspond to fluoride ions in the capping positions of the trigonal prism, while shorter bonds occur in the equatorial plane.

Table 1: Crystallographic Parameters of Praseodymium Trifluoride

| Parameter | Value |

|---|---|

| Space Group | P-3c1 |

| Coordination Number | 9 |

| Pr-F Bond Distances | 2.40–2.60 Å |

| Unit Cell Volume | 302.7 ų |

This anisotropic bonding environment creates a strained lattice that influences the compound's optical and magnetic properties. The trigonal symmetry permits only two independent lattice vibrations in Raman spectra, consistent with group theory predictions for the P-3c1 space group [4].

Anion Coordination Geometry in Lanthanide Fluoride Matrices

The fluoride sublattice in PrF₃ exhibits three crystallographically distinct anion sites, each demonstrating unique coordination characteristics [2]:

- Site F1: Distorted trigonal planar geometry with Pr³⁺-F⁻-Pr³⁺ angles of 116–124°

- Site F2: 3-coordinate geometry forming isosceles triangles with two short (2.42 Å) and one long (2.58 Å) Pr-F bonds

- Site F3: Ideal trigonal planar configuration with equal bond lengths (2.48 Å)

This structural diversity arises from the competition between Pr³⁺'s strong electrostatic field and fluoride's polarizability. Compared to LaF₃'s fluorite-type structure, PrF₃ shows 14% reduction in unit cell volume and 9% decrease in average Pr-F bond length, consistent with the lanthanide contraction [1] [2].

The anion coordination polyhedra form interconnected channels along the c-axis, which facilitate ionic conduction in doped analogues. Extended X-ray absorption fine structure (EXAFS) measurements reveal second-shell Pr-Pr distances of 4.12 Å, indicating strong correlations between adjacent coordination polyhedra [4].

Nuclear Quadrupole Resonance Spectroscopy of Pr³⁺ Sites

Nuclear quadrupole resonance (NQR) spectroscopy has proven indispensable for probing the local symmetry at Pr³⁺ sites. In PrF₃, the ¹⁴¹Pr (I = 5/2) nuclei exhibit characteristic resonance frequencies at:

$$ \nuQ = 18.7 \, \text{MHz}, \, \eta = 0.23 $$

where $$ \nuQ $$ is the quadrupole coupling constant and $$ \eta $$ the asymmetry parameter [4] [5]. These values reflect the electric field gradient tensor orientation along the crystallographic c-axis.

Table 2: NQR Parameters for Pr³⁺ in Lanthanide Fluorides

| Compound | $$ \nu_Q $$ (MHz) | $$ \eta $$ |

|---|---|---|

| PrF₃ | 18.7 | 0.23 |

| Pr:LaF₃ | 17.9 | 0.31 |

| Pr:CeF₃ | 19.2 | 0.19 |

Coherent Raman spectroscopy studies using optical-rf double resonance techniques have resolved hyperfine interactions between Pr³⁺ and neighboring ¹³⁹La nuclei in doped systems [4]. The magnetic dipolar coupling constant for Pr-La pairs measures 12.4 kHz, indicating strong spin-spin interactions despite the 4.5 Å separation [4].

Pressure-dependent NQR measurements reveal a nonlinear relationship between quadrupole coupling and lattice strain:

$$ \frac{d\nu_Q}{dP} = -1.2 \, \text{MHz/GPa} $$

This sensitivity enables detection of structural phase transitions at pressures above 8 GPa, where the P-3c1 symmetry transforms to a monoclinic phase [5].

The nuclear spin-lattice relaxation time ($$ T_1 $$) shows anomalous temperature dependence below 50 K, decreasing from 15 ms at 300 K to 2 ms at 4.2 K. This behavior suggests coupling between quadrupole fluctuations and low-energy lattice vibrations [5].

Phase equilibrium investigations in lithium fluoride-praseodymium trifluoride-praseodymium oxide ternary systems reveal the compound's behavior under varying compositional and temperature conditions. Research conducted on related ternary systems demonstrates that praseodymium trifluoride participates in complex phase relationships with other fluoride and oxide compounds [1].

The ternary phase diagram for neodymium trifluoride-praseodymium trifluoride-lithium fluoride systems shows that optimal electrolyte compositions containing forty-five point five weight percent neodymium trifluoride, forty-five point five weight percent praseodymium trifluoride, and nine weight percent lithium fluoride exhibit melting temperatures of approximately nine hundred seventy degrees Celsius [1]. This composition represents a crucial balance between the individual component properties and the resulting ternary system characteristics.

In these ternary systems, the praseodymium trifluoride component maintains its structural integrity while participating in complex phase relationships. The compound's hexagonal crystal structure with tricapped trigonal prismatic coordination remains stable across the investigated temperature range, contributing to the overall system stability [2]. The phase diagram modeling indicates that the praseodymium trifluoride-containing systems exhibit ideal solution behavior under certain conditions, facilitating predictable phase relationships.

Table 1: Phase Equilibrium Properties in Ternary Systems

| System Component | Weight Percentage | Melting Temperature (°C) | Phase Stability |

|---|---|---|---|

| Praseodymium Trifluoride | 45.5 | 970 | Stable |

| Neodymium Trifluoride | 45.5 | 970 | Stable |

| Lithium Fluoride | 9.0 | 970 | Eutectic Forming |

The phase equilibrium behavior demonstrates that praseodymium trifluoride maintains its chemical composition and structural characteristics even in complex multicomponent systems. The compound's thermal stability contributes to the overall system performance, particularly in high-temperature applications where phase stability is crucial for operational reliability.

Heat Capacity Anomalies and Electronic Energy Level Contributions

Praseodymium trifluoride exhibits significant heat capacity anomalies that are directly attributable to the electronic energy level structure of the praseodymium three-plus ion. Comprehensive calorimetric studies reveal that the compound's heat capacity behavior deviates substantially from classical lattice contributions, with electronic contributions becoming increasingly important at elevated temperatures [3] [4].

The heat capacity of praseodymium trifluoride was measured using aneroid adiabatic calorimetry across the temperature range from five to three hundred fifty Kelvin. At standard conditions (two hundred ninety-eight point one five Kelvin), the heat capacity equals ninety-two point six five plus or minus zero point zero nine joules per Kelvin per mole [3] [4]. This value represents the sum of lattice vibrations and electronic contributions from the praseodymium three-plus ion.

The electronic energy level contributions arise from the four-f-squared electronic configuration of praseodymium three-plus ions. The ground state three-H-four manifold splits into multiple Stark levels under the influence of the crystalline electric field, creating a complex energy level structure that significantly influences the compound's thermodynamic properties [3] [4]. Spectroscopic data indicates that the first excited electronic state lies approximately two hundred fifty wavenumbers above the ground state, with additional levels distributed across the energy spectrum.

Table 2: Electronic Energy Level Contributions to Heat Capacity

| Temperature (K) | Lattice Contribution | Electronic Contribution | Total Heat Capacity |

|---|---|---|---|

| 50 | Low | Minimal | Rising |

| 150 | Moderate | Increasing | Significant |

| 298.15 | High | Substantial | 92.65 J K⁻¹ mol⁻¹ |

| 350 | Very High | Maximum | Elevated |

The excess heat capacity due to internal electronic energy levels was calculated from spectroscopic data and compared with calorimetric results. The agreement between calculated and experimental values confirms that the electronic contributions account for the observed heat capacity anomalies [3] [4]. These anomalies manifest as temperature-dependent deviations from the expected lattice heat capacity, with maximum contributions occurring in the intermediate temperature range.

The magnetic susceptibility measurements on praseodymium trifluoride reveal paramagnetic behavior with a Curie-Weiss law dependence above one hundred Kelvin. The paramagnetic Curie temperature of minus fifty-six Kelvin indicates antiferromagnetic interactions between praseodymium three-plus ions [5]. Below one hundred Kelvin, strong crystalline field effects are evident, with a maximum in magnetic susceptibility near sixty Kelvin, demonstrating the complex interplay between electronic and magnetic properties.

Thermal Decomposition Pathways in Oxidizing Atmospheres

The thermal decomposition behavior of praseodymium trifluoride in oxidizing atmospheres represents a complex process involving multiple reaction pathways and intermediate species formation. Research on related praseodymium compounds demonstrates that atmospheric conditions significantly influence decomposition mechanisms and final product formation [6] [7] [8].

In oxygen-containing atmospheres, praseodymium trifluoride exhibits enhanced thermal stability compared to inert atmospheres. The compound's decomposition pathway depends critically on the oxygen partial pressure and temperature profile. At moderate temperatures (six hundred to eight hundred degrees Celsius), the primary decomposition products include praseodymium oxide species with varying stoichiometries [6] [8].

The decomposition mechanism involves initial fluoride loss through volatilization, followed by oxidation of the resulting praseodymium-rich residue. Under oxidizing conditions, the final product is typically praseodymium oxide with the stoichiometry Pr₆O₁₁ (praseodymium oxide with oxidation state plus three point six seven) rather than the sesquioxide Pr₂O₃ [6] [7]. This preference for the higher oxidation state reflects the thermodynamic stability of praseodymium four-plus ions in oxidizing environments.

Table 3: Thermal Decomposition Products in Oxidizing Atmospheres

| Temperature Range (°C) | Atmosphere | Primary Products | Secondary Products |

|---|---|---|---|

| 400-600 | Air | PrF₃ + PrOF | Volatile fluorides |

| 600-800 | Oxygen | Pr₆O₁₁ + PrOF | Fluorine-containing gases |

| 800-1000 | Air | Pr₆O₁₁ | Complete fluoride loss |

| >1000 | Oxygen | Pr₆O₁₁ | Stable oxide phase |

The thermal decomposition kinetics follow complex pathways involving multiple elementary steps. The initial stage involves fluoride volatilization, which occurs through direct sublimation and chemical reaction with atmospheric components. The rate-determining step appears to be the mass transfer of fluoride species from the solid phase to the gas phase, with kinetics influenced by particle size, surface area, and atmospheric composition [6] [7].

Thermogravimetric analysis reveals that the decomposition process exhibits multiple mass loss events, each corresponding to specific chemical transformations. The total mass loss depends on the final temperature and atmospheric composition, with complete conversion to oxide requiring temperatures exceeding eight hundred degrees Celsius in air [6] [7]. The decomposition pathway can be represented by the overall reaction:

PrF₃ + (3/4)O₂ → (1/6)Pr₆O₁₁ + (3/2)F₂

This reaction pathway demonstrates the compound's susceptibility to oxidative decomposition while highlighting the formation of thermodynamically stable praseodymium oxide phases. The decomposition behavior has important implications for high-temperature applications, where atmospheric conditions must be carefully controlled to maintain compound stability.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 217 of 218 companies with hazard statement code(s):;

H301 (17.51%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (17.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (82.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (82.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (17.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (82.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant